2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL
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Overview
Description
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL typically involves multi-step organic reactions One common route includes the nitration of a pyridine derivative followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: shares structural similarities with other nitro-pyrazole derivatives.
4-Nitro-3-(pyridin-2-YL)-1H-pyrazole: Lacks the methyl and hydroxyl groups.
2-Methyl-1-(4-amino-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-methyl-1-(4-nitro-3-pyridin-2-ylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,17)8-15-7-10(16(18)19)11(14-15)9-5-3-4-6-13-9/h3-7,17H,8H2,1-2H3 |
InChI Key |
YIHJEJLADAANQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-])O |
Origin of Product |
United States |
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